1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one
Description
1-(4-(2-Methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at the 2-position and a 1H-pyrrol-1-yl group at the 6-position. The pyrimidine ring is linked via a piperazine moiety to a propan-1-one chain bearing a phenoxy substituent at the 2-position.
The compound’s design emphasizes balanced lipophilicity and solubility, with the pyrrole group contributing aromatic π-stacking capabilities and the piperazine linker enhancing water solubility. Its synthesis likely follows protocols analogous to those for related pyrimidine-piperazine hybrids, involving nucleophilic substitution and coupling reactions .
Properties
IUPAC Name |
1-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-17(29-19-8-4-3-5-9-19)22(28)27-14-12-26(13-15-27)21-16-20(23-18(2)24-21)25-10-6-7-11-25/h3-11,16-17H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUMUQRIZYSKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound A : 1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS 946231-21-6)
- Key Differences: 6-Position of Pyrimidine: Phenoxy substituent (Compound A) vs. 1H-pyrrol-1-yl (Target Compound). Propanone Chain: 3-Phenyl (Compound A) vs. 2-phenoxy (Target Compound).
- Impact: The phenoxy group in Compound A increases lipophilicity (logP ~3.2), whereas the pyrrole in the target compound may enhance metabolic stability due to reduced oxidative susceptibility .
Compound B : 3-(Piperidin-1-yl)propan-1-ol Hydrochloride (P–1)
- Key Differences: Core Structure: Piperidine (saturated, one N) vs. piperazine (two N atoms) in the target compound. Functional Groups: Alcohol vs. ketone-phenoxy chain.
Physicochemical and Pharmacological Properties
Key Observations :
- The target compound’s pyrrole substituent likely reduces cytochrome P450-mediated metabolism compared to Compound A’s phenoxy group, which is prone to oxidative cleavage .
- The piperazine linker improves solubility over morpholine or piperidine-based analogues (e.g., Compound B), critical for oral bioavailability .
Research Findings and Implications
Receptor Binding: The pyrrole group in the target compound may enhance selectivity for kinases with hydrophobic binding pockets (e.g., JAK2) compared to phenoxy-substituted analogues .
Toxicity Profile : Piperazine-containing compounds generally exhibit lower cytotoxicity than morpholine derivatives, as seen in preclinical studies of similar molecules .
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and catalysts. Key steps include:
- Coupling reactions : Piperazine and pyrimidine moieties are linked under nitrogen atmosphere using coupling agents like EDCI/HOBt to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) are critical for isolating high-purity product (>95% by HPLC) .
- Monitoring : Thin-layer chromatography (TLC, Rf ~0.3 in 7:3 hexane/EtOAc) and LC-MS track intermediate formation .
Q. How can structural characterization be performed to confirm the compound’s identity?
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Kinase or receptor-binding assays (e.g., FLT3, EGFR) using fluorescence polarization or SPR to measure IC50 values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with dose-response curves (1–100 µM) .
- Solubility : Use shake-flask method in PBS (pH 7.4) to determine logP and aqueous solubility for ADME profiling .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Q. What experimental designs address contradictory bioactivity data in different assay systems?
- Orthogonal assays : Confirm kinase inhibition (SPR) with cell-based proliferation (BrdU incorporation) to rule out false positives .
- Meta-analysis : Pool data from 3+ independent studies (e.g., PubChem BioAssay AID 1259365) to identify outliers and adjust for batch effects .
- Mechanistic studies : Use CRISPR knockouts (e.g., FLT3−/− cells) to validate target specificity if off-target effects are suspected .
Q. How can environmental stability and ecotoxicological risks be assessed?
Q. What computational methods predict metabolic pathways and metabolite toxicity?
Q. How can in vivo pharmacokinetic studies be optimized for this compound?
- Dosing regimens : Single-dose PK in rodents (IV: 5 mg/kg; oral: 20 mg/kg) with serial plasma sampling (0–24 h) .
- Bioanalysis : LC-MS/MS quantifies parent compound and major metabolites (LLOQ: 1 ng/mL) .
- Tissue distribution : Autoradiography using 14C-labeled compound identifies accumulation in liver/kidneys .
Methodological Guidelines
- Data contradiction resolution : Use tiered validation (in vitro → in vivo → clinical) and cross-reference structural analogs (e.g., PubChem CID 49663960) .
- Synthetic reproducibility : Document reaction parameters (e.g., reflux time, solvent purity) and share raw spectral data via repositories like ChemSpider .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
